molecular formula C14H15NO2S B2942685 N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide CAS No. 2034506-20-0

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide

Cat. No.: B2942685
CAS No.: 2034506-20-0
M. Wt: 261.34
InChI Key: VJKWUVNDFBCPMJ-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-yl)cyclopentyl)furan-2-carboxamide is a synthetically designed heterocyclic amide of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclopentane core simultaneously substituted with a thiophene ring and a furan-2-carboxamide group, forming a unique molecular architecture that combines aromatic heterocycles with an aliphatic spacer. This specific structure is analogous to other researched compounds that incorporate thiophene and furan moieties, which are known to be pivotal in the development of novel therapeutic agents . The core components of this molecule, thiophene and furan, are established privileged structures in medicinal chemistry. Thiophene derivatives, in particular, have been extensively reported to exhibit a wide spectrum of biological activities, serving as key scaffolds in commercially available drugs and investigational compounds . Scientific literature indicates that such heterocyclic compounds demonstrate diverse pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities . Related structures featuring the cyclopentane-thiophene core have been subjects of investigation for their biological effects, suggesting this compound's value as a building block for creating combinatorial libraries or as a lead for structural optimization . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor modulators. The product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-13(11-5-3-9-17-11)15-14(7-1-2-8-14)12-6-4-10-18-12/h3-6,9-10H,1-2,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKWUVNDFBCPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans, respectively.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Implications

Heterocycle Substitution :

  • The target compound integrates thiophene (electron-rich due to sulfur) and furan (oxygen-containing, less polarizable) into a single scaffold. In contrast, 2NPFC () replaces thiophene with furan, leading to differences in electronic properties and hydrogen-bonding capabilities. For example, the C–S bond in thiophene derivatives (2.42 Å) is longer than C–O in furan analogs (1.36 Å), affecting molecular conformation and intermolecular interactions .
  • Compounds with sulfonamide-thiazole moieties () exhibit enhanced antiproliferative activity (IC₅₀ ~10 μM), suggesting that hybridizing thiophene with other pharmacophores can optimize bioactivity .

Scaffold Flexibility :

  • The cyclopentyl group in the target compound introduces conformational rigidity compared to linear ethyl or phenyl spacers in analogs (e.g., ). This rigidity may influence binding to biological targets by restricting rotational freedom .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound this compound features a thiophene ring, a cyclopentyl group, and a furan-2-carboxamide moiety. These structural components are critical for its biological activity, influencing how the compound interacts with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound against various cancer cell lines. The compound was tested against HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cell lines.

Key Findings:

  • Cell Viability: The compound exhibited significant cytotoxic effects, with cell viabilities recorded at 33.29%, 45.09%, and 41.81% for HepG2, Huh-7, and MCF-7 cell lines, respectively .
  • Comparison with Doxorubicin: In comparative studies, doxorubicin showed a cell viability of only 0.62% after 48 hours, underscoring the potency of this compound .

Structure-Activity Relationships (SAR):

The presence of electron-donating groups in the structure enhances anti-cancer activity. For instance:

  • Para-methyl substitution on the phenyl ring significantly increased the potency of derivatives.
  • Compounds with nitro groups at various positions also displayed promising anti-cancer potential .

The mechanisms by which this compound exerts its anti-cancer effects include:

  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, as evidenced by increased caspase activity.
  • Cell Cycle Arrest: Flow cytometry analysis revealed that the compound can arrest cell proliferation at the G1 phase in MCF-7 cells .
  • Inhibition of Key Signaling Pathways: The compound may inhibit critical pathways involved in tumor progression, such as NF-ĸB signaling .

Anti-inflammatory Activity

In addition to its anti-cancer properties, there is emerging evidence of anti-inflammatory activity associated with thiophene-based compounds similar to this compound. For example:

  • Compounds have been shown to negatively regulate pro-inflammatory cytokines such as TNF-α and IL-8 in LPS-induced inflammation models .

Data Summary

Activity Cell Line Cell Viability (%) Reference
Anti-CancerHepG233.29
Anti-CancerHuh-745.09
Anti-CancerMCF-741.81
Doxorubicin ControlHepG20.62

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling a thiophene-containing cyclopentylamine with furan-2-carbonyl chloride. For example, similar amides were synthesized by refluxing equimolar quantities of acyl chlorides and amines in acetonitrile (1–2 hours, 120°C), followed by solvent evaporation to yield crystalline products . Optimization includes adjusting stoichiometry, solvent polarity (e.g., acetonitrile vs. DMF), and purification via recrystallization (e.g., chloroform/methanol mixtures) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides, C-S vibrations at ~1260 cm⁻¹ for thiophene) .
  • NMR : 1H^1H NMR reveals substituent environments (e.g., aromatic protons at δ 6.75–8.07 ppm for thiophene/furan rings; NH signals at δ 12.14 ppm for amides) .
  • MS : Confirms molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Q. How can researchers assess the compound’s potential pharmacological activity based on structural analogs?

  • Methodology : Screen for bioactivity using in vitro assays (e.g., cytotoxicity against cancer cell lines, antimicrobial susceptibility tests). Structural analogs like N-(2-nitrophenyl)furan-2-carboxamide showed antibacterial activity, suggesting similar testing frameworks . Computational docking studies (e.g., AutoDock Vina) can predict target interactions (e.g., enzyme active sites) .

Advanced Research Questions

Q. What crystallographic methods are employed to determine the molecular geometry and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 123 K) resolves bond lengths, angles, and torsion angles. For example, dihedral angles between thiophene and cyclopentyl groups (~8–15°) and weak C–H···O/S interactions (3.0–3.5 Å) can be quantified . Refinement software (e.g., SHELXL) models hydrogen atoms and thermal displacement parameters .

Q. How do computational methods like DFT aid in understanding electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and reaction pathways. The Colle-Salvetti correlation-energy formula (adapted for electron density functionals) validates computational models against experimental data (e.g., bond dissociation energies) .

Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic Profiling : Assess absorption, metabolism (e.g., CYP450 assays), and bioavailability using LC-MS/MS.
  • Formulation Optimization : Improve solubility via co-crystallization or nanoemulsion techniques.
  • Species-Specific Models : Compare activity in human-derived cell lines vs. rodent models, accounting for metabolic differences .

Regulatory and Safety Considerations

Q. What legal considerations exist for handling this compound, given structural similarities to controlled substances?

  • Guidance : Derivatives like furanylfentanyl (N-phenyl-N-[1-phenethylpiperidin-4-yl]furan-2-carboxamide) are Schedule I controlled substances in the U.S. . Researchers must verify DEA compliance (e.g., licensing for opioid analogs) and implement strict inventory controls. Structural modifications (e.g., replacing the piperidine moiety) may reduce regulatory restrictions .

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